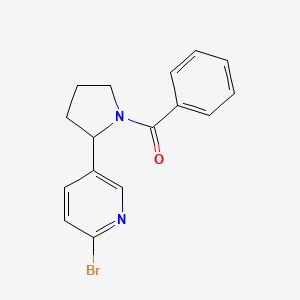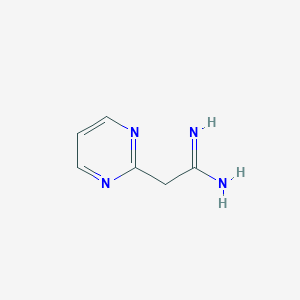
2-(Pyrimidin-2-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-2-yl)acetimidamide is a heterocyclic compound featuring a pyrimidine ring, which is known for its wide range of pharmacological activities. Compounds containing pyrimidine rings are often explored for their potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)acetimidamide typically involves the reaction of pyrimidine derivatives with appropriate amidine precursors. One common method involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the pyrimidine core . Another approach includes the reaction of acid chlorides with terminal alkynes under Sonogashira conditions to produce substituted pyrimidines .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of catalytic reactions, such as ZnCl₂-catalyzed three-component coupling reactions, to efficiently produce pyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrimidin-2-yl)acetimidamide can undergo various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-2-yl)acetimidamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Pyrimidin-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis . Additionally, it may interfere with quorum sensing pathways in bacteria, inhibiting biofilm formation and antimicrobial resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
Thieno[2,3-d]pyrimidin-2-ylmethanamine: Explored for its diverse biological activities.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Investigated for their quorum sensing inhibitory effects.
Uniqueness
Its unique structure allows for targeted interactions with molecular pathways involved in fibrosis and antimicrobial resistance .
Eigenschaften
Molekularformel |
C6H8N4 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
2-pyrimidin-2-ylethanimidamide |
InChI |
InChI=1S/C6H8N4/c7-5(8)4-6-9-2-1-3-10-6/h1-3H,4H2,(H3,7,8) |
InChI-Schlüssel |
PUSNDNRFJVNBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)CC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


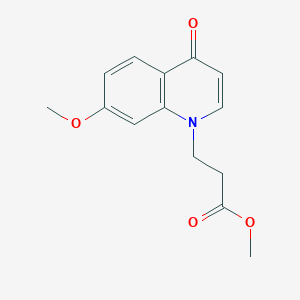



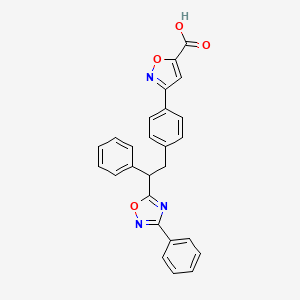
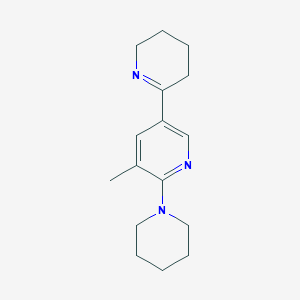
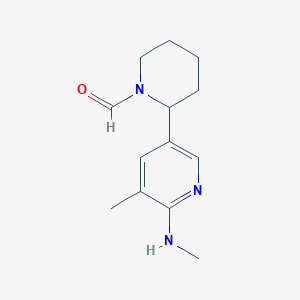

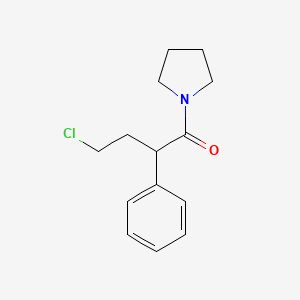

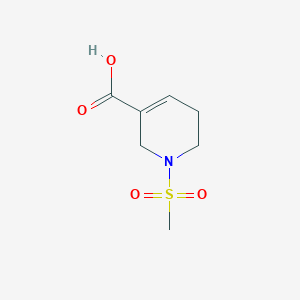
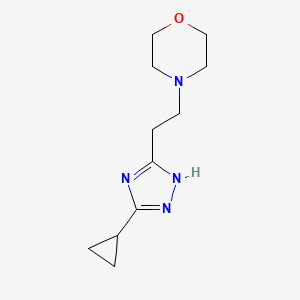
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
